molecular formula C22H14BrFN2O3 B2675091 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-56-8

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2675091
CAS No.: 862977-56-8
M. Wt: 453.267
InChI Key: RDAMTXNOWYGQPM-UHFFFAOYSA-N
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Description

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a benzofuran-based compound featuring a 2-bromobenzamido substituent at the 3-position and an N-(2-fluorophenyl)carboxamide group at the 2-position.

Properties

IUPAC Name

3-[(2-bromobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrFN2O3/c23-15-9-3-1-7-13(15)21(27)26-19-14-8-2-6-12-18(14)29-20(19)22(28)25-17-11-5-4-10-16(17)24/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAMTXNOWYGQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, which undergoes cyclization reactions.

    Amidation Reaction:

    Fluorination: The N-(2-fluorophenyl) group can be introduced via nucleophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is being investigated for its potential as a therapeutic agent. Its structural features allow for interactions with various biological targets, making it a candidate for drug development.

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with kinase signaling pathways, which are critical in cancer progression .

Biological Studies

The compound is utilized in biological assays to understand its effects on cellular pathways. It serves as a valuable tool in pharmacological research, particularly for:

  • Kinase Inhibition : Similar compounds have shown effectiveness in inhibiting kinases associated with tumor growth, particularly those in the HER family (HER1 and HER2) .
  • Neuroprotective Effects : Research indicates that benzofuran derivatives exhibit neuroprotective properties, potentially mitigating excitotoxic damage in neurodegenerative diseases .

Chemical Biology

This compound acts as a probe in chemical biology to elucidate mechanisms of action within biological systems. Its ability to bind to specific molecular targets allows researchers to study:

  • Mechanisms of Action : The interactions of the compound with enzymes and receptors can provide insights into its biological effects and therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzofuran derivatives related to this compound:

  • Study on Antitumor Activity : A study demonstrated that benzofuran derivatives could inhibit tumor cell proliferation through competitive inhibition of ATP-binding sites on kinases .
  • Neuroprotective Study : Research has shown that related compounds protect against NMDA-induced excitotoxicity, suggesting potential therapeutic applications in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below highlights key structural differences and available data for the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula CAS Number Synthesis Yield Reference
3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide (Target) Benzofuran 2-bromobenzamido, N-(2-fluorophenyl) C₂₂H₁₅BrFN₂O₃ Not reported Not available -
3-(2-chlorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide Benzofuran 2-chlorobenzamido, N-(4-trifluoromethoxyphenyl) C₂₃H₁₄ClF₃N₂O₄ 888457-17-8 Not reported
3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide (13f) Benzothienofuran 6-bromo, aminocarbonylamino C₁₄H₉BrN₂O₃S Not reported 15%
N-(4-bromophenyl)furan-2-carboxamide (3) Furan N-(4-bromophenyl) C₁₁H₈BrNO₂ Not reported Not reported
Key Observations:
  • Halogen Effects : The target’s 2-bromobenzamido group may enhance hydrophobic interactions compared to the 2-chloro analog (CAS 888457-17-8) due to bromine’s larger atomic radius and polarizability .
  • Aromatic Substituents : The N-(2-fluorophenyl) group in the target likely improves metabolic stability over the N-(4-trifluoromethoxyphenyl) group in the chloro analog, as trifluoromethoxy groups can increase steric hindrance and susceptibility to enzymatic degradation .
  • Core Modifications: The benzothienofuran core in compound 13f introduces a sulfur atom, which may alter electronic properties but complicates synthesis (15% yield) compared to benzofuran derivatives .

Physicochemical Properties

  • Lipophilicity : The 2-fluorophenyl group in the target likely reduces logP compared to the trifluoromethoxyphenyl group in the chloro analog, balancing solubility and membrane permeability .

Structure-Activity Relationship (SAR) Insights

  • Halogen Substitution : Bromine in the target may improve binding affinity in hydrophobic pockets compared to chlorine, as seen in kinase inhibitors where bromine enhances potency .
  • Heterocyclic Cores: Benzofuran derivatives generally exhibit better synthetic feasibility and metabolic stability than benzothienofurans, though sulfur-containing cores (e.g., 13f) might target specific enzymes .

Biological Activity

The compound 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered interest due to its potential biological activities, particularly in neuroprotection and as a pharmacological agent against various diseases. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical structure of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide includes:

  • A benzofuran core , which is known for its diverse biological activities.
  • A bromobenzamide group , which may enhance its interaction with biological targets.
  • A fluorophenyl moiety , potentially influencing its pharmacokinetic properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives. For instance, compounds related to benzofuran have shown significant protection against NMDA-induced excitotoxicity in neuronal cells. The mechanism often involves the modulation of reactive oxygen species (ROS) and the inhibition of apoptotic pathways .

Key Findings:

  • Compounds with substitutions at specific positions on the benzofuran ring exhibited varying degrees of neuroprotection.
  • The presence of electron-donating groups (like -CH3 or -OH) significantly enhances neuroprotective activity .

Antioxidant Activity

The antioxidant capacity of benzofuran derivatives has been extensively studied. These compounds are capable of scavenging free radicals and reducing oxidative stress in neuronal tissues, which is crucial in preventing neurodegenerative diseases .

Mechanisms:

  • Inhibition of lipid peroxidation.
  • Scavenging of DPPH radicals, indicating potential for therapeutic use in oxidative stress-related conditions .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityKey Results
Benzofuran derivativesNeuroprotectionSignificant protection against NMDA-induced damage.
Various benzofuran analogsAntioxidantEffective scavenging of DPPH radicals; reduced lipid peroxidation.
BFC derivativesImaging probes for prion diseasesHigh binding affinity to prion aggregates; potential for SPECT imaging.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide involves multiple steps, typically starting from readily available benzofuran derivatives. SAR studies indicate that modifications on the benzofuran scaffold can significantly alter biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against targeted biological pathways.

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